Cytidine, N-benzoyl-2'-deoxy-5-iodo-(9CI)
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Overview
Description
“Cytidine, N-benzoyl-2’-deoxy-5-iodo-(9CI)” is a chemical compound with the molecular formula C16H16IN3O5 and a molecular weight of 457.218. It is a derivative of cytidine, which is a nucleoside molecule that is an essential component of RNA .
Synthesis Analysis
The synthesis of cytidine derivatives, including “Cytidine, N-benzoyl-2’-deoxy-5-iodo-(9CI)”, often involves a palladium(0)-catalyzed carboxyamidation of an unprotected 5-iodo-cytidine . This process is used to prepare both the suitably-protected 3’-O-cyanoethylphosphoramidite reagents (CEP; gram scale) and the 5’-O-triphosphate reagents (TPP; milligram-scale) .Molecular Structure Analysis
The molecular structure of “Cytidine, N-benzoyl-2’-deoxy-5-iodo-(9CI)” includes a benzoylamino group attached to the 1 position of a 2-deoxy-β-D-glycero-pentofuranosyl pyrimidin-2 (1H)-one . The molecule has 8 hydrogen bond acceptors, 3 hydrogen bond donors, and 4 freely rotating bonds .Physical And Chemical Properties Analysis
“Cytidine, N-benzoyl-2’-deoxy-5-iodo-(9CI)” has a density of 1.5±0.1 g/cm3, a molar refractivity of 83.5±0.5 cm3, and a molar volume of 220.5±7.0 cm3 . Its polar surface area is 111 Å2, and its polarizability is 33.1±0.5 10-24 cm3 .Scientific Research Applications
Enzymatic Research Substrates
Cytidine derivatives are often used as substrates in enzymatic research to study the activity and specificity of various enzymes, including kinases and deaminases. For instance, cytidine deaminases (CDAs) catalyze the hydrolytic deamination of cytidine and its derivatives to uridine and corresponding amides or amines . This process is crucial for understanding the cellular turnover of cytidine derivatives and the pharmacokinetics of pyrimidine-based prodrugs.
Anticancer and Antiviral Agents
Modified nucleosides like Cytidine, N-benzoyl-2’-deoxy-5-iodo-(9CI), have potential applications as anticancer and antiviral drugs. Their structural modifications can interfere with DNA and RNA synthesis in pathogens or cancer cells, leading to the inhibition of cell proliferation .
Biocatalysis
In the field of biocatalysis, modified nucleosides are used to explore the efficiency and selectivity of enzymatic reactions. Enzymes such as deoxynucleoside kinases and deoxycytidine kinases can be employed for the phosphorylation of various nucleosides, which is a greener alternative to chemical phosphorylation .
Nucleic Acid Research Probes
Fluorescently or radiolabeled nucleotide analogs serve as probes in nucleic acid research. They help in tracking and visualizing biological processes such as DNA replication and RNA transcription .
Chemical Synthesis of Nucleotides
The compound can be used in the chemical synthesis of nucleotides, including triphosphates, which are essential for various biochemical processes. These synthesized nucleotides can then be used for large-scale preparations and studies .
Regulatory Roles in RNA and DNA
Noncanonical nucleosides, including modified cytidine derivatives, play significant roles in the regulation and structure formation of RNA and DNA molecules. They can alter the stability, turnover dynamics, transport, and localization of nucleic acids .
Safety and Hazards
properties
IUPAC Name |
N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16IN3O5/c17-10-7-20(13-6-11(22)12(8-21)25-13)16(24)19-14(10)18-15(23)9-4-2-1-3-5-9/h1-5,7,11-13,21-22H,6,8H2,(H,18,19,23,24)/t11-,12+,13+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHRRVGTTLNUQZ-YNEHKIRRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)NC(=O)C3=CC=CC=C3)I)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)NC(=O)C3=CC=CC=C3)I)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16IN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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